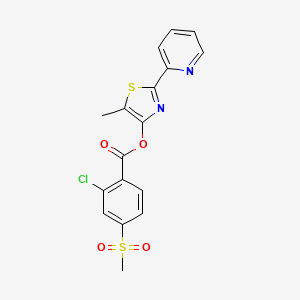
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a useful research compound. Its molecular formula is C17H13ClN2O4S2 and its molecular weight is 408.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 384.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Antimicrobial Activity : The thiazole ring enhances binding to bacterial enzymes, disrupting their function.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. A study highlighted that derivatives similar to our compound showed potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 26.3 to 378.5 µM, demonstrating effectiveness against resistant strains such as MRSA .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl | 26.3 - 378.5 | 52.6 - 757.0 |
| Reference Drug (Ampicillin) | Not effective | Not effective |
Anti-inflammatory Activity
Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to modulate cytokine production and inhibit nitric oxide synthesis has been documented in several studies . This suggests its potential utility in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives for their antibacterial activity against multiple strains of bacteria. The results indicated that compounds with similar structures to our target demonstrated superior activity compared to standard antibiotics .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl | High | Moderate |
| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl | Moderate | High |
Propriétés
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2-chloro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S2/c1-10-15(20-16(25-10)14-5-3-4-8-19-14)24-17(21)12-7-6-11(9-13(12)18)26(2,22)23/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWNSUYIYZNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














